Penconazole-d5
Description
Penconazole-d5 is a deuterated analog of penconazole, a triazole-class fungicide widely used in agricultural applications to control fungal pathogens. As an analytical standard, this compound (C₁₃H₁₀D₅Cl₂N₃; molecular weight: 289.22) is employed in quantitative mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) to enhance accuracy via isotope dilution methods. Its structure features a dichlorophenyl group, a triazole ring, and five deuterium atoms replacing protium at specific positions, minimizing interference during residue analysis of penconazole in environmental or biological samples .
Properties
Molecular Formula |
C₁₃H₁₀D₅Cl₂N₃ |
|---|---|
Molecular Weight |
289.22 |
Synonyms |
(±)-Penconazole-d5; CGA 71818-d5; Ofir-d5; Omnex-d5; Topas-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated benzimidazole and triazole derivatives are critical in analytical chemistry for their role as internal standards. Below is a detailed comparison of Penconazole-d5 with structurally or functionally related deuterated compounds:
Table 1: Comparison of this compound with Similar Deuterated Standards
| Compound Name | Molecular Formula | Molecular Weight | Deuterium Count | Key Substituents/Features | Primary Application |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₀D₅Cl₂N₃ | 289.22 | 5 | Dichlorophenyl, triazole | Fungicide residue analysis |
| Cambendazole-d7 | C₁₂H₈D₇N₃O₂S | 309.40 | 7 | Thiazole, benzimidazole | Antiparasitic drug quantification |
| Oxfendazole-d3 | C₁₂H₁₀D₃N₃O₃S | 281.34 | 3 | Sulfinyl, benzimidazole | Veterinary drug metabolism studies |
| Fenbendazole sulfone-d3 | C₁₂H₁₀D₃N₃O₄S | 311.34 | 3 | Sulfonyl, benzimidazole | Pharmacokinetic analysis of anthelmintics |
| Pefloxacin-d5 | C₁₇H₁₃D₅FN₃O₃ | 349.36 | 5 | Fluoroquinolone, piperazinyl | Antibiotic residue monitoring |
Key Observations:
Structural Differences :
- This compound is distinguished by its triazole ring and dichlorophenyl group , whereas Cambendazole-d7 and Oxfendazole-d3 feature benzimidazole cores with sulfur-containing substituents (thiazole, sulfinyl/sulfonyl) .
- The number of deuterium atoms varies (e.g., d3 vs. d5/d7), affecting isotopic distribution and chromatographic separation in MS workflows.
Functional Applications: this compound is tailored for triazole fungicide analysis in crops, while Cambendazole-d7 and Oxfendazole-d3 are used in veterinary medicine to track anthelmintic drugs . Pefloxacin-d5, a fluoroquinolone derivative, serves in antibiotic monitoring, highlighting the diversity of deuterated standards across drug classes .
Isotopic Purity and Sensitivity: Compounds with higher deuterium counts (e.g., Cambendazole-d7) provide distinct isotopic signatures, reducing background noise in MS. This compound’s d5 label balances sensitivity and cost-effectiveness for routine fungicide testing .
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